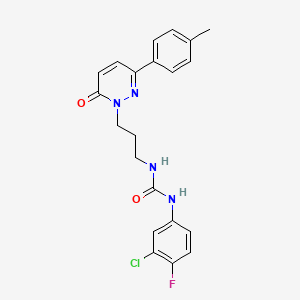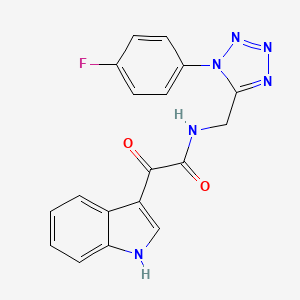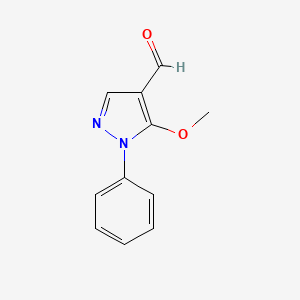![molecular formula C18H22N4O B2382320 4-Methyl-N-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]benzamid CAS No. 861212-92-2](/img/structure/B2382320.png)
4-Methyl-N-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Imatinib . It is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .
Synthesis Analysis
The synthesis of this compound involves reactions of 1-methylpiperazine . The product crystallizes upon cooling and is filtered and dried to afford 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .Chemical Reactions Analysis
This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .Physical and Chemical Properties Analysis
Upon cooling, the product crystallizes and is filtered and dried to afford 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide, a pale-yellow crystalline solid .Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
4-Methyl-N-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]benzamid: Derivate wurden auf ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht . Diese Verbindungen zeigen vielversprechende Ergebnisse im Kampf gegen Tuberkulose, ein globales Gesundheitsproblem.
Leukämiebehandlung
Imatinib (im Handel als Gleevec bekannt) ist ein weit verbreitetes Therapeutikum zur Behandlung der chronischen myeloischen Leukämie. Interessanterweise weist This compound strukturelle Ähnlichkeiten mit Imatinib auf. Es inhibiert Tyrosinkinasen und wurde auf sein Potenzial in der Leukämiebehandlung untersucht .
Nanopestizide auf Naturstoffbasis
Forscher haben Nanopestizide auf Naturstoffbasis als umweltfreundliche Alternative zu kommerziellen Herbiziden erforscht. Obwohl es keinen direkten Zusammenhang mit der Verbindung gibt, betont dieses Feld nachhaltige Ansätze, die sich möglicherweise auf neuartige Derivate von This compound ausweiten könnten .
Indolderivate mit entzündungshemmenden Eigenschaften
Obwohl dies für diese Verbindung nicht explizit erwähnt wird, haben Indolderivate entzündungshemmende und analgetische Aktivitäten gezeigt. Weitere Untersuchungen von This compound in diesem Zusammenhang könnten wertvoll sein .
Kristallographie und Strukturstudien
Die Kristallstruktur der freien Basenform von Imatinib (aus einer Mischung mit Arginin ausgefällt) zeigt eine gestreckte Konformation mit faszinierenden Wasserstoffbrückenbindungsketten. Das Verständnis der strukturellen Aspekte verwandter Verbindungen wie This compound trägt zum Drug Design und zur Entwicklung bei .
H-Bindungsneigung und molekulare Wechselwirkungen
Untersuchungen der Wasserstoffbrückenbindungsneigung und intermolekularen Wechselwirkungen von Imatinib liefern Einblicke in sein Verhalten in verschiedenen Umgebungen. Ähnliche Studien an unserer Verbindung könnten Aufschluss über ihre pharmakologischen Eigenschaften geben .
Wirkmechanismus
Target of Action
The primary target of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key target in the treatment of diseases such as cancer .
Mode of Action
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase by 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide affects several downstream signaling pathways. These include the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting these pathways, the compound can effectively halt the progression of diseases such as cancer .
Result of Action
The molecular and cellular effects of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide’s action primarily involve the inhibition of cell proliferation and migration. By blocking the PDGF receptor tyrosine kinase, the compound prevents the activation of downstream signaling pathways involved in these processes . This can result in the halt of disease progression, particularly in the context of cancer .
Safety and Hazards
The safety data sheet for this compound indicates that it has Hazard Codes H302, H312, H314, H315, H319, H332, H335 . This suggests that it can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide interacts with PDGF receptor tyrosine kinases, inhibiting their activity . This interaction is crucial in the biochemical reactions that this compound is involved in.
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It is particularly effective in treating diseases induced by angiotensin II, which includes hypertension and other hypertension-induced diseases . The compound influences cell function by inhibiting the activity of PDGF receptor tyrosine kinases .
Molecular Mechanism
At the molecular level, 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide exerts its effects by binding to PDGF receptor tyrosine kinases and inhibiting their activity . This inhibition can lead to changes in gene expression and other cellular processes .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-5-7-15(8-6-14)18(23)20-16-4-3-9-19-17(16)22-12-10-21(2)11-13-22/h3-9H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGXVXOHHPSUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)


![(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2382247.png)
![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)
![N-(2-ethoxyphenyl)-1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxamide](/img/structure/B2382249.png)

![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)
![N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2382255.png)
![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)


![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2382260.png)
